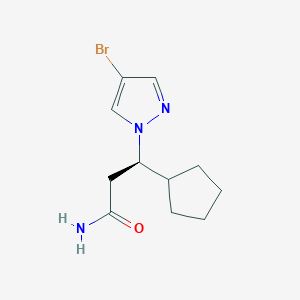
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is a chemical compound that features a brominated pyrazole ring attached to a cyclopentylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Coupling Reaction: The brominated pyrazole is then coupled with a cyclopentylpropanamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative .
Scientific Research Applications
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives, including their effects on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity . The cyclopentylpropanamide moiety may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopentylpropanamide moiety.
3-Cyclopentylpropanamide: A compound that lacks the brominated pyrazole ring.
Uniqueness
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is unique due to the combination of the brominated pyrazole ring and the cyclopentylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16BrN3O |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanamide |
InChI |
InChI=1S/C11H16BrN3O/c12-9-6-14-15(7-9)10(5-11(13)16)8-3-1-2-4-8/h6-8,10H,1-5H2,(H2,13,16)/t10-/m1/s1 |
InChI Key |
VDXIYXVSLRXYIF-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC(=O)N)N2C=C(C=N2)Br |
Canonical SMILES |
C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















